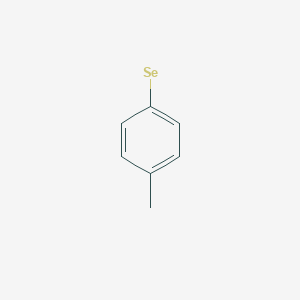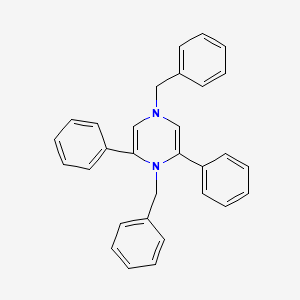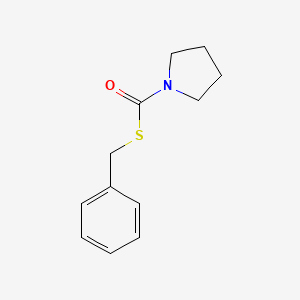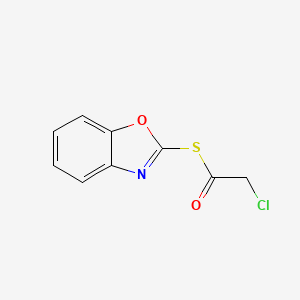
S-1,3-Benzoxazol-2-yl chloroethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-1,3-Benzoxazol-2-yl chloroethanethioate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzoxazol-2-yl chloroethanethioate typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
S-1,3-Benzoxazol-2-yl chloroethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Sodium thiolate or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or alcohols
Substitution: Various substituted benzoxazole derivatives
Applications De Recherche Scientifique
S-1,3-Benzoxazol-2-yl chloroethanethioate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer activities.
Materials Science: Employed in the development of optical brighteners and fluorescent dyes for various industrial applications.
Biological Research: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of S-1,3-Benzoxazol-2-yl chloroethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities but lacking the chloroethanethioate moiety.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring, exhibiting different chemical reactivity and biological properties.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom, with applications in medicinal chemistry and materials science.
Uniqueness
S-1,3-Benzoxazol-2-yl chloroethanethioate is unique due to its chloroethanethioate group, which imparts distinct chemical reactivity and biological activities. This functional group allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
37061-46-4 |
|---|---|
Formule moléculaire |
C9H6ClNO2S |
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
S-(1,3-benzoxazol-2-yl) 2-chloroethanethioate |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-8(12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2 |
Clé InChI |
KUZHQBGBWULDCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)SC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
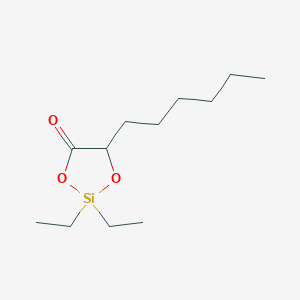
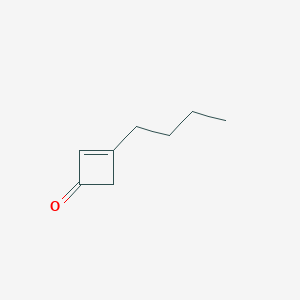
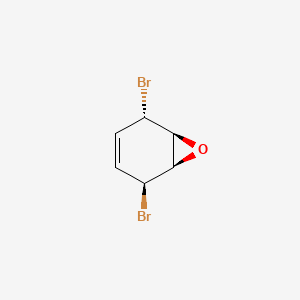
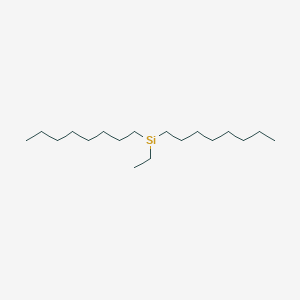
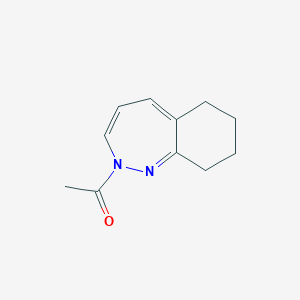
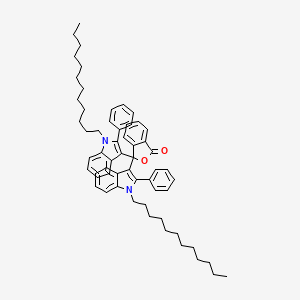


![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
